4-(Propane-1-sulfonyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-propylsulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIKSYLMQKWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical and Modern Synthesis Approaches
Traditional Route:
The classical synthesis involves reacting sulfonyl chlorides with ammonia or ammonia surrogates, which presents challenges such as moisture sensitivity, limited functional group tolerance, and handling difficulties with gaseous ammonia. This method, while still prevalent, is limited by the availability of sulfonyl chlorides and their reactivity issues.
- Copper-Catalyzed Synthesis from DABSO:
Using DABSO (a sulfur dioxide surrogate), boronic acids, and amines, this method offers broad scope but struggles with ammonia incorporation, limiting its application for primary sulfonamides.
Electrochemical Methods:
The Noël group developed electrochemical synthesis from thiols and amines, including ammonia, but with limited substrate scope and requiring specialized equipment.Sulfinate Salt Routes:
Reactions involving sulfinate salts with electrophilic nitrogen sources like hydroxylamine derivatives provide alternative routes but face issues such as reagent explosiveness and limited commercial availability.
Sulfinylamine-Mediated Synthesis
Recent research has introduced a novel approach utilizing sulfinylamine reagents, particularly N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) , to synthesize primary sulfonamides directly from organometallic reagents.
- Synthesized from commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine.
- Scalable and stable, with a typical yield of 15 g per batch (Scheme 2a).
Reaction Mechanism and Conditions:
- The reagent reacts with organometallic nucleophiles (e.g., Grignard reagents or organolithiums) at low temperatures (~−78°C).
- Instead of forming sulfonimidamides or sulfoximines, the reaction predominantly yields primary sulfonamides through a pathway involving sulfinamide intermediates, N–O bond cleavage, and intramolecular proton transfer (Scheme 4).
- The process is tolerant of various functional groups, including heterocycles, and can be scaled up effectively (e.g., 1 mmol scale yields over 70%).
Scope and Data Summary
| Nucleophile Type | Substituents Tolerated | Yield Range | Notes |
|---|---|---|---|
| Aryl Grignard/Organolithium | Electron-donating/-withdrawing groups, heterocycles | 62–94% | Para-, meta-, ortho- substitutions, heterocycles like pyridines, imidazopyridines |
| Alkyl Grignard | Primary, secondary, tertiary alkyl | 50–72% | Including phenethyl, benzyl, tert-butyl, cyclopropyl |
| Heteroaryl | Thienyl, furanyl, isoxazolyl | 50–85% | Demonstrates broad heterocyclic compatibility |
- Phenyl, 4-fluorophenyl, 2-pyridyl, celecoxib derivative, tetrahydroisoquinoline, and celecoxib itself were synthesized with yields ranging from 50% to over 90%.
Table 1: Summary of Organometallic Nucleophile Scope
| Nucleophile | Substituents | Yield (%) | Notes |
|---|---|---|---|
| 4-Fluorophenylmagnesium bromide | Para-fluoro | 80 | Standard aryl example |
| 2-Pyridylmagnesium bromide | Pyridine ring | 85 | Heterocyclic example |
| Benzylmagnesium bromide | Benzyl | 78 | Alkyl aromatic |
| Tert-butylmagnesium bromide | Tertiary alkyl | 72 | Steric bulk tolerated |
- The reaction proceeds via an intermediate sulfinamide, which undergoes N–O bond cleavage and intramolecular proton transfer, leading to the primary sulfonamide.
- No significant isotope incorporation from oxygen sources, confirming the pathway involves oxygen atoms originating from the sulfinylamine reagent.
Chemical Reactions Analysis
Types of Reactions
4-(Propane-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Sulfonamides, including 4-(Propane-1-sulfonyl)benzene-1-sulfonamide, are known for their antibacterial properties. They function by inhibiting bacterial growth through interference with folate synthesis, a critical pathway for bacterial reproduction. This compound can be utilized in the development of new antibacterial agents targeting resistant strains of bacteria, similar to other sulfonamide drugs like sulfamethazine and sulfadiazine, which are effective against various infections including tonsillitis and urinary tract infections .
Drug Development
Research into sulfonamide derivatives has led to the discovery of compounds that exhibit anti-inflammatory and anti-cancer activities. The incorporation of the propane-1-sulfonyl group may enhance the bioavailability and efficacy of these drugs. For instance, studies have shown that modifications to the sulfonamide structure can lead to improved pharmacological profiles, making them suitable candidates for further development in therapeutic applications .
Polymer Synthesis
Precursor for Functional Polymers
The compound serves as a precursor for synthesizing functional polymers. Sulfonamidates derived from this compound can be used in the production of sulfoximine-based polymers, which have applications in drug delivery systems and materials science . The ability to modify the sulfonamide group allows chemists to tailor polymer properties for specific applications.
Analytical Chemistry
Reference Standard
this compound is utilized as a reference impurity standard in analytical methods, particularly in the pharmaceutical industry. It aids in the characterization and quantification of active pharmaceutical ingredients (APIs) during quality control processes. Its defined structure allows researchers to establish baseline data for impurity profiles in drug formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Hydrazone derivatives (e.g., Compound 15) achieve high yields (95%) compared to pyrazole hybrids (49% for Compound 18), likely due to differences in reaction kinetics and intermediate stability .
- Thermal Stability: Melting points correlate with molecular rigidity; chlorophenyl-substituted Compound 15 (226–227°C) has higher thermal stability than dimethylaminophenyl analog Compound 16 (179–180.5°C), suggesting stronger intermolecular interactions in the former .
Table 2: Bioactivity of Sulfonamide Analogs
Key Observations :
- COX-2 Inhibition: Compound 1c (47.1% inhibition at 20 μM) outperforms earlier quinazolinone derivatives (27.72% at 22 μM), highlighting the importance of the 4-methoxyphenyl group in enhancing activity .
- Antiviral Potential: While this compound’s antiviral activity is unexplored, sulfonamide derivatives like M10 show promise as Mpro inhibitors, suggesting structural modifications (e.g., propane sulfonyl) could be explored for similar applications .
Physicochemical and Spectroscopic Comparisons
Solubility and Reactivity :
- The propane sulfonyl group in the target compound may enhance hydrophobicity compared to polar substituents like –NO₂ (Compound 17, ) or –OH (). This could impact bioavailability and membrane permeability .
- Spectroscopic Data: ¹H-NMR: Compounds with electron-withdrawing groups (e.g., –NO₂ in Compound 17) show downfield shifts for aromatic protons, whereas electron-donating groups (e.g., –OCH₃ in Compound 1c) result in upfield shifts . ¹³C-NMR: Carbon resonances for heterocyclic moieties (e.g., pyrazole in Compound 18 at 102.84–126.69 ppm) differ significantly from aliphatic propane sulfonyl groups (~50–60 ppm for –SO₂–C₃H₇) .
Biological Activity
4-(Propane-1-sulfonyl)benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of two sulfonyl groups attached to a benzene ring, along with a propane-1-sulfonyl moiety. Its molecular formula is C₉H₁₃N₁O₄S₂, and it has garnered attention for its potential applications in medicinal chemistry due to its biological activity, particularly as an antibacterial agent.
Antibacterial Properties
Sulfonamides, including this compound, are known for their significant antibacterial activities. They primarily function by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. Studies indicate that derivatives of sulfonamides exhibit varying degrees of antibacterial potency against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory and Antitumor Potential
In addition to their antibacterial properties, some sulfonamide compounds have demonstrated anti-inflammatory and antitumor activities. This broad spectrum of biological activity makes them candidates for further pharmacological evaluation.
Cardiovascular Effects
Research has also explored the effects of benzene sulfonamides on cardiovascular parameters. A study utilizing an isolated rat heart model evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The findings suggested that specific derivatives could significantly alter these cardiovascular parameters, indicating a potential therapeutic role in managing cardiovascular conditions .
Study on Perfusion Pressure
A notable study investigated the biological activity of several benzene sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The experimental design included various compounds at a consistent dose, allowing for comparative analysis:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzene sulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |
Results indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to the control and other tested compounds, suggesting its potential as a cardiovascular agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies have indicated potential interactions with enzymes involved in metabolic pathways, such as carbonic anhydrase. This enzyme's inhibition could lead to significant physiological changes, including alterations in vascular resistance and perfusion pressure .
Pharmacokinetic Considerations
Pharmacokinetic parameters are crucial for understanding the biological activity of sulfonamides. Various theoretical methods, such as ADME/PK modeling, have been employed to evaluate these parameters for compounds like 4-(2-aminoethyl)benzene sulfonamide. These evaluations provide insights into the absorption, distribution, metabolism, and excretion profiles of the compound, which are essential for optimizing its therapeutic efficacy .
Q & A
Q. How can researchers optimize the synthesis of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves multi-step reactions with rigorous control of conditions. For sulfonamide derivatives, key steps include:
- Sulfonylation : Reacting benzenesulfonyl chloride with propane-1-sulfonyl precursors under inert atmospheres to minimize side reactions.
- Protection/Deprotection : Use of protective groups (e.g., tert-butoxycarbonyl) for amine functionalities to prevent undesired substitutions .
- Purification : Column chromatography or recrystallization to isolate the final compound. Reaction parameters like temperature (0–25°C) and pH (neutral to mildly basic) must be tightly controlled to avoid hydrolysis of sulfonyl groups .
Table 1 : Example Reaction Conditions for Sulfonamide Synthesis
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Benzenesulfonyl chloride, propane-1-thiol | 0–5°C | DCM | 70–85 |
| 2 | NH₃/MeOH, reflux | 60°C | Methanol | 65–75 |
Q. What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify sulfonyl group positions and propane chain connectivity. Aromatic protons typically appear as doublets in the δ 7.5–8.0 ppm range .
- Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretching) and ~1350 cm⁻¹ (S=O symmetric stretching) confirm sulfonamide groups .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 278.05 for C₉H₁₃NO₄S₂) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do researchers design experiments to evaluate the dual inhibitory activity of this compound against enzymes like carbonic anhydrase (CA) and cyclooxygenase (COX-2)?
- Methodological Answer :
- Enzyme Assays :
- CA Inhibition : Measure IC₅₀ values using stopped-flow CO₂ hydration assays. Recombinant human CA isoforms (e.g., hCA II, IX) are incubated with varying inhibitor concentrations .
- COX-2 Inhibition : Monitor prostaglandin E₂ (PGE₂) production via ELISA in lipopolysaccharide-stimulated macrophages .
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding modes in CA and COX-2 active sites. Dual inhibitors often exploit hydrophobic pockets near the sulfonamide moiety .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propane chain length, sulfonyl group position) to isolate bioactivity drivers. For example, longer alkyl chains may enhance membrane permeability but reduce solubility .
- Crystallographic Validation : X-ray diffraction using SHELX software to resolve 3D structures and identify steric clashes or hydrogen-bonding mismatches in enzyme-inhibitor complexes .
Q. How can X-ray crystallography data be effectively analyzed using SHELX software to determine the molecular structure of sulfonamide derivatives?
- Methodological Answer :
- Data Processing : SHELXL refines crystal structures by minimizing residual factors (R1 < 0.05 for high-resolution data). Key steps include:
- Phasing : SHELXD for experimental phasing if heavy atoms (e.g., selenium in ) are present .
- Model Building : COOT for manual adjustments of sulfonyl and propane groups.
- Validation : PLATON checks for geometric outliers (e.g., bond angle deviations > 5°).
Q. What methodological approaches enhance the solubility and bioavailability of this compound without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, which are cleaved in vivo to release the active compound .
- Co-crystallization : Use co-formers like cyclodextrins to improve aqueous solubility. For example, β-cyclodextrin complexes increase solubility by 10-fold in PBS buffer (pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
